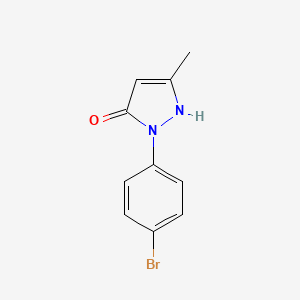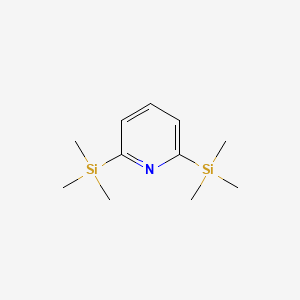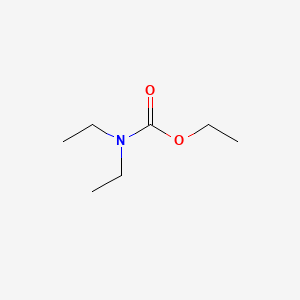![molecular formula C14H13N3OS B3051771 N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide CAS No. 35939-14-1](/img/structure/B3051771.png)
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Descripción general
Descripción
“N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide” is a chemical compound used in scientific research. It is a white to light-yellow powder or crystals . The compound has a molecular weight of 271.34 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a novel thiourea derivative 2-chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide ligand (HL) and its transition metal complexes (ML2; M: Co2+, Ni2+ and Cu2+) were synthesized and characterized by elemental analysis, FTIR and 1H-NMR techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various techniques. For example, the HL was characterized by single-crystal X-ray diffraction method . It crystallizes in the monoclinic crystal system with P 1 2 1 / c 1 space group .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the thermal decomposition of the complexes has been studied by TG/TDA combined system . Cyclic voltammetry technique was utilized to understand the electrochemical behavior of the complexes .Physical And Chemical Properties Analysis
“this compound” is a white to light-yellow powder or crystals . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antibacterial Properties
- Synthesis and Antibacterial Activity: The compound 2-methyl-N-((4-methylpyridine-2-yl)carbamothioyl)benzamide, a closely related derivative, was synthesized and exhibited antibacterial activity against both gram-positive and gram-negative bacteria (Adam et al., 2016).
Chromoionophoric Applications
- Chromoionophoric Characteristics: Derivatives of carbonyl thiourea, including similar compounds, have been synthesized and characterized for their chromoionophoric properties, indicating their potential application in chemical sensing and signaling (Iosr Journals et al., 2013).
Potential in Anticancer Therapy
- Anticancer Potential: A study on a similar compound, 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, suggested its potential as an oral anti-fibrotic drug with implications for treating fibrosis and metastatic effects in cancer (Kim et al., 2008).
Antioxidant and Antitumor Activities
- Antioxidant and Antitumor Properties: A compound, N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide, closely related to N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide, has shown antioxidant activity and potential antitumor effects in breast cancer cells (Yeşilkaynak, 2016).
Corrosion Inhibition
- Corrosion Inhibition Effect: N-(Pyridin-2-yl-carbamothioyl)benzamide demonstrated effective corrosion inhibition for C-steel in sulfuric acid solutions, suggesting its application in material preservation and industrial processes (El Wanees et al., 2014).
Neuroleptic Activity
- Neuroleptic Activity: Certain benzamides, including derivatives similar to this compound, have been explored for their neuroleptic activity, indicating potential applications in psychiatric medication (Iwanami et al., 1981).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that the compound contains a thiourea moiety , which is a functional group known to interact with various biological targets. Thiourea derivatives have been found to coordinate with various transition metal ions as monodentate or bidentate ligands .
Result of Action
Compounds containing a thiourea moiety have been found to have potential therapeutic applications, including antibacterial, anti-hiv, anticancer, and antidepressant activities .
Propiedades
IUPAC Name |
N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-10-7-8-12(15-9-10)16-14(19)17-13(18)11-5-3-2-4-6-11/h2-9H,1H3,(H2,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZIHTPYZWQCEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400085 | |
| Record name | N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35939-14-1 | |
| Record name | N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![N-[(2-methoxynaphthalen-1-yl)methyl]-2-phenylethanamine](/img/structure/B3051703.png)



